4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidin-2-one core, substituted with a phenyl group and a 1,2,4-oxadiazole ring, which is further substituted with an o-tolyl group
Preparation Methods
The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the pyrrolidin-2-one core: The oxadiazole intermediate is then reacted with a suitable pyrrolidin-2-one derivative, often under basic conditions to facilitate nucleophilic substitution.
Introduction of the phenyl and o-tolyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently.
Chemical Reactions Analysis
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antileishmanial and antimalarial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-Phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-Phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Similar structure but with an m-tolyl group instead of an o-tolyl group.
1-Phenyl-4-(3-(phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Lacks the tolyl substitution, which may affect its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-7-5-6-10-16(13)18-20-19(24-21-18)14-11-17(23)22(12-14)15-8-3-2-4-9-15/h2-10,14H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUFKTJEDGYDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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